molecular formula C24H30O6 B3343778 Bufotalinin CAS No. 562-21-0

Bufotalinin

Cat. No. B3343778
CAS RN: 562-21-0
M. Wt: 414.5 g/mol
InChI Key: TYFUTHRVUVOENP-SHFSIXQYSA-N
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Description

Bufotalinin is a weak hallucinogenic agent that is active by intravenous injection . It is a constituent of toad poison, the poisonous, milky secretion of glands found in the skin on the back of the animal . Structurally, bufotalinin is an indole hallucinogen that is capable of blocking the action of serotonin, which is the indole amine transmitter of nerve impulses and can be found in normal brain tissue (and in toad poison) . Bufotalinin also functions as a powerful constrictor of blood vessels, causing a rise in blood pressure .


Molecular Structure Analysis

Bufotalinin has a molecular formula of C24H30O6 . Its average mass is 414.491 Da and its monoisotopic mass is 414.204254 Da . The molecular structure of Bufotalinin has been studied and it is composed of five rings, one five-numbered and four six-numbered .


Physical And Chemical Properties Analysis

Bufotalinin has a molecular formula of C24H30O6 . Its average mass is 414.491 Da and its monoisotopic mass is 414.204254 Da . The physical and chemical properties of a biomaterial directly contribute to its interaction with biological environments .

Safety and Hazards

Bufotalinin should be handled with care. If inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .

properties

IUPAC Name

(2S,4R,6R,7R,11S,14S,16S)-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFUTHRVUVOENP-SHFSIXQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@]6([C@@]3(CC[C@@H](C6)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971588
Record name 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufotalinin

CAS RN

562-21-0
Record name Bufotalinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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